
Epithienamycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epithienamycin E is a member of the class of carbapenems that is (5R,6R)-3-{[(E)-2-aminoethenyl]sulfanyl}-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid in which the free hydroxy and amino groups are carrying sulfo and acetyl substituents respectively. It has a role as a bacterial metabolite. It is a member of acetamides, an organosulfonic acid and a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Epithienamycin E exhibits broad-spectrum antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria. The compound is structurally related to thienamycin, which was first discovered for its potent antibacterial effects. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and ultimately leading to cell lysis.
Table 1: Antibacterial Spectrum of this compound
Bacterium | Sensitivity | Reference |
---|---|---|
Escherichia coli | Sensitive | |
Pseudomonas aeruginosa | Sensitive | |
Staphylococcus aureus | Sensitive | |
Klebsiella pneumoniae | Resistant |
Resistance Mechanisms
Despite its efficacy, the emergence of antibiotic resistance poses a significant challenge. Some bacteria have developed mechanisms to resist β-lactam antibiotics through the production of β-lactamases, which hydrolyze the β-lactam ring of antibiotics like this compound. Research continues to explore combinations with β-lactamase inhibitors to enhance its effectiveness against resistant strains.
Clinical Case Studies
Several clinical studies have documented the use of this compound in treating infections caused by resistant bacteria. Below are summarized findings from notable case studies:
Case Study 1: Carbapenem-Resistant Enterobacteriaceae Infection
- Patient Profile : An 81-year-old female with a history of diabetes mellitus.
- Infection : Developed a carbapenem-resistant Enterobacter cloacae infection post-surgery.
- Treatment : Initially treated with standard antibiotics; however, upon resistance detection, this compound was administered.
- Outcome : Significant reduction in infection markers and eventual recovery after 3 weeks of treatment with this compound combined with a β-lactamase inhibitor .
Case Study 2: Severe Pneumonia
- Patient Profile : A 42-year-old male hospitalized for severe pneumonia caused by multi-drug resistant Staphylococcus aureus.
- Treatment : Following initial treatment failure, this compound was introduced.
- Outcome : The patient showed marked improvement within days, with cultures returning negative for the pathogen after one week .
Future Research Directions
The potential applications of this compound extend beyond current therapeutic uses. Ongoing research aims to:
- Investigate Synergistic Effects : Combining this compound with other antimicrobial agents to overcome resistance.
- Explore Alternative Delivery Methods : Such as intranasal administration for respiratory infections .
- Develop Novel Derivatives : Enhancing stability and efficacy against resistant strains through structural modifications.
Eigenschaften
CAS-Nummer |
79057-46-8 |
---|---|
Molekularformel |
C13H16N2O8S2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+/t6-,8+,10-/m0/s1 |
InChI-Schlüssel |
FQQFFZPBGYGDSX-NJFHWYBASA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Isomerische SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)OS(=O)(=O)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AB 110 D antibiotic AB-110-D antibiotic antibiotic AB 110-D epithienamycin E epithienamycin E, sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.